Mecisteína

Descripción general

Descripción

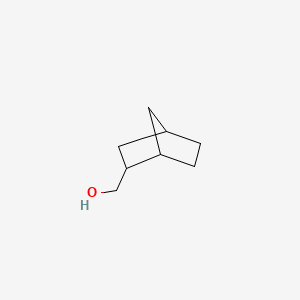

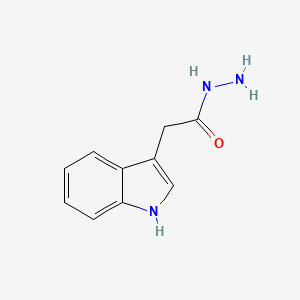

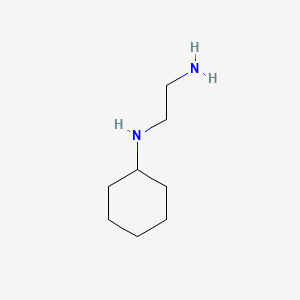

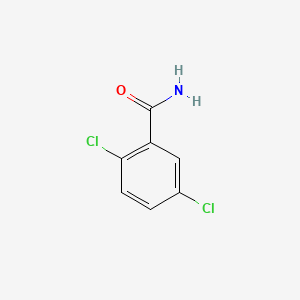

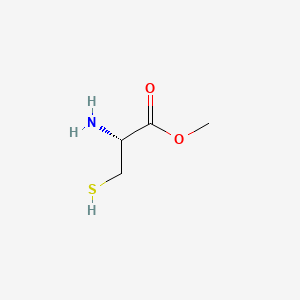

Mecistina, también conocida como éster metílico de cisteína, es un compuesto orgánico con la fórmula HSCH₂CH(NH₂)CO₂CH₃. Es el éster metílico del aminoácido cisteína. La mecistina es principalmente conocida por su actividad mucolítica, lo que significa que ayuda a descomponer la mucosidad, facilitando su expulsión del tracto respiratorio. Este compuesto se utiliza en el tratamiento de trastornos respiratorios crónicos y agudos asociados con tos productiva .

Aplicaciones Científicas De Investigación

La mecistina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de N,S-heterociclos.

Biología: Se investigaron sus efectos sobre las glucoproteínas mucosas en las células secretoras traqueales.

Industria: Se utiliza en la producción de productos farmacéuticos y como antioxidante en diversas formulaciones.

Mecanismo De Acción

La mecistina ejerce sus efectos mucolíticos al romper algunos de los enlaces químicos entre las moléculas de la mucosidad. Esta acción reduce la viscosidad de la mucosidad, facilitando su expulsión del tracto respiratorio. El compuesto se dirige a las glucoproteínas mucosas, provocando cambios en el comportamiento de estas proteínas y facilitando la eliminación de la mucosidad .

Compuestos similares:

Acetilcisteína: Otro agente mucolítico utilizado para tratar afecciones respiratorias. También actúa como antioxidante.

Carbocisteína: Similar a la mecistina, se utiliza para reducir la viscosidad de la mucosidad.

Erdosteína: Un mucolítico con propiedades antiinflamatorias adicionales.

Singularidad de la mecistina: La mecistina es única debido a su estructura de éster específica, que le permite utilizarse como bloque de construcción para la síntesis de varios heterociclos. Además, su eficacia para descomponer la mucosidad y su estabilidad en forma de clorhidrato la convierten en un compuesto valioso tanto en aplicaciones médicas como industriales .

Análisis Bioquímico

Biochemical Properties

Mecysteine plays a significant role in biochemical reactions, particularly in the depolymerization of mucus. It interacts with mucoproteins by cleaving disulfide bonds, which leads to the breakdown of mucus structure . This interaction is crucial for reducing the viscosity of mucus, thereby facilitating its removal from the respiratory system. Mecysteine also interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, which are involved in the transsulfuration pathway, converting homocysteine to cysteine .

Cellular Effects

Mecysteine affects various types of cells and cellular processes. In respiratory epithelial cells, Mecysteine reduces the thickness of mucus by breaking down mucoproteins . This action helps in clearing the airways and improving respiratory function. Mecysteine also influences cell signaling pathways related to inflammation and oxidative stress. By reducing mucus viscosity, it indirectly affects gene expression related to mucus production and secretion .

Molecular Mechanism

The molecular mechanism of Mecysteine involves the cleavage of disulfide bonds within mucoproteins, leading to the depolymerization of mucus . Mecysteine acts as a reducing agent, breaking the disulfide bonds and converting them into thiol groups. This reaction decreases the molecular weight and viscosity of mucus, making it easier to expel. Mecysteine also interacts with enzymes involved in the transsulfuration pathway, facilitating the conversion of homocysteine to cysteine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mecysteine have been observed to change over time. Mecysteine is relatively stable under acidic conditions but can degrade in neutral or slightly alkaline environments . Long-term studies have shown that Mecysteine maintains its mucolytic activity over extended periods, although its effectiveness may decrease slightly due to gradual degradation . In vitro studies have demonstrated that Mecysteine can reduce mucus viscosity within hours of administration, with effects lasting for several days .

Dosage Effects in Animal Models

The effects of Mecysteine vary with different dosages in animal models. At low doses, Mecysteine effectively reduces mucus viscosity without causing significant adverse effects . At higher doses, Mecysteine can cause irritation of the respiratory tract and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level do not significantly increase mucolytic activity but may increase the risk of adverse effects .

Metabolic Pathways

Mecysteine is involved in several metabolic pathways, including the transsulfuration pathway . It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, facilitating the conversion of homocysteine to cysteine. Mecysteine also affects the levels of metabolites such as glutathione, which plays a crucial role in cellular antioxidant defense . By influencing these metabolic pathways, Mecysteine helps maintain cellular redox balance and supports detoxification processes .

Transport and Distribution

Mecysteine is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to the respiratory tissues where it exerts its mucolytic effects . Mecysteine interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound accumulates in the respiratory tract, where it breaks down mucus and improves airway clearance .

Subcellular Localization

The subcellular localization of Mecysteine is primarily within the respiratory epithelial cells . Mecysteine targets the mucus-producing cells and the mucus itself, breaking down its structure and reducing its viscosity . The compound may also interact with other cellular components involved in mucus production and secretion, although its primary action is on the mucus itself . Mecysteine’s activity is influenced by its localization within the respiratory tract, where it can effectively reduce mucus viscosity and improve respiratory function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La mecistina se puede sintetizar mediante la esterificación de L-cisteína con metanol en presencia de gas cloruro de hidrógeno. La reacción generalmente implica ácido polifosfórico como catalizador y un solvente orgánico como agente cristalizador .

Métodos de producción industrial: En entornos industriales, el clorhidrato de mecistina se produce haciendo reaccionar metionina con ácido clorhídrico en presencia de citrato de sodio. Este método garantiza la estabilidad del compuesto y se utiliza para la producción a gran escala .

Tipos de reacciones:

Oxidación: La mecistina puede sufrir reacciones de oxidación, donde el grupo tiol (-SH) se oxida para formar disulfuros.

Reducción: Los enlaces disulfuro formados se pueden reducir nuevamente a grupos tiol.

Sustitución: La mecistina puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo tiol.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, yodo.

Agentes reductores: Ditiotreitol, β-mercaptoetanol.

Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.

Principales productos formados:

Oxidación: Disulfuros.

Reducción: Grupos tiol.

Sustitución: Tioéteres, tioésteres.

Comparación Con Compuestos Similares

Acetylcysteine: Another mucolytic agent used to treat respiratory conditions. It also acts as an antioxidant.

Carbocysteine: Similar to mecysteine, it is used to reduce mucus viscosity.

Erdosteine: A mucolytic with additional anti-inflammatory properties.

Uniqueness of Mecysteine: Mecysteine is unique due to its specific ester structure, which allows it to be used as a building block for the synthesis of various heterocycles. Additionally, its effectiveness in breaking down mucus and its stability in hydrochloride form make it a valuable compound in both medical and industrial applications .

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYHPZGUONZRGO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048365 | |

| Record name | Methyl L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; Sulfur-like odour | |

| Record name | L-Cysteine methyl ester hydrochloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Soluble (in ethanol) | |

| Record name | L-Cysteine methyl ester hydrochloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2485-62-3, 18598-63-5 | |

| Record name | L-Cysteine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecysteine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mecysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6L463N3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Mecysteine interact with antibiotics, and if so, how does this impact treatment?

A: Research suggests that Mecysteine, alongside other L-cysteine derivatives, can potentially reduce the potency of certain antibiotics in vitro. [] This effect seems to be concentration-dependent, with higher concentrations of Mecysteine leading to a more pronounced decrease in antibiotic effectiveness. The study tested this interaction on a range of antibiotics including ampicillin, amoxicillin, and erythromycin, noting varying degrees of impact. This finding highlights the importance of considering potential drug interactions when co-prescribing Mecysteine with antibiotics.

Q2: Beyond its mucolytic properties, are there any other applications of Mecysteine being explored?

A: Recent research explores Mecysteine's potential in materials science, particularly in the development of metal-organic frameworks (MOFs). [] Specifically, a multivariate MOF incorporating Mecysteine alongside L-serine demonstrated enhanced catalytic activity in hemiketalization reactions compared to MOFs composed solely of L-serine or Mecysteine. This finding suggests that the combination of amino acids in MOF construction can lead to synergistic effects and improved catalytic performance, opening new avenues for Mecysteine's application in materials science and catalysis.

Q3: How is Mecysteine typically quantified in pharmaceutical formulations or biological samples?

A: One study employed flow injection analysis with chemiluminescence detection to determine Mecysteine hydrochloride concentration in tablet formulations. [] This method demonstrated high sensitivity, with a detection limit of 9×10-8 g/mL, and good precision, with a relative standard deviation of 0.74%. The study successfully applied this technique to quantify Mecysteine hydrochloride within the tested concentration range (2.0×10-7~8.0×10-6 g/mL), highlighting its potential for quality control in pharmaceutical production.

Q4: Has Mecysteine been investigated as a potential biomarker for any diseases?

A: While not directly investigated as a biomarker itself, one study explored the serum levels of homocysteine, a metabolite related to cysteine metabolism, in patients with macrocytic anemia. [] Researchers observed significantly elevated homocysteine levels in patients with nutritional megaloblastic anemia compared to other types of macrocytic anemia or healthy controls. While this study focuses on homocysteine, it highlights the potential relevance of cysteine metabolism and its associated metabolites in understanding and potentially diagnosing hematological conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.